

Application Notes and Protocols for Preclinical Research

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Compound of Interest		
Compound Name:	AQ-101	
Cat. No.:	B605553	Get Quote

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QRL-101: A Selective Kv7.2/7.3 Ion Channel Opener for Amyotrophic Lateral Sclerosis (ALS)

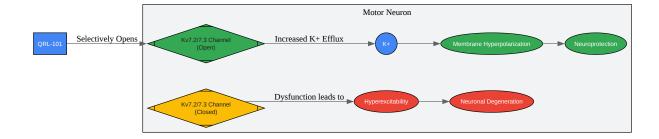
1. Introduction

QRL-101 is a first-in-class, selective opener of the Kv7.2/7.3 voltage-gated potassium channels.[1][2] These channels play a crucial role in regulating neuronal excitability, and their dysfunction is linked to motor neuron hyperexcitability, a key pathological feature in amyotrophic lateral sclerosis (ALS).[1][2] By enhancing the activity of these channels, QRL-101 aims to reduce motor neuron degeneration induced by hyperexcitability.[1][3] Preclinical studies have demonstrated the potential of QRL-101 to control this excitotoxicity with a favorable safety profile compared to less selective channel openers.[1][3]

2. Mechanism of Action



In ALS, dysregulation of Kv7.2 potassium channels contributes to motor neuron hyperexcitability, leading to neuronal damage. QRL-101 selectively binds to and opens the Kv7.2/7.3 channels, increasing potassium efflux and thereby hyperpolarizing the neuronal membrane. This action stabilizes the resting membrane potential and reduces the likelihood of aberrant firing, thus protecting motor neurons from excitotoxic damage.



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Mechanism of action of QRL-101.

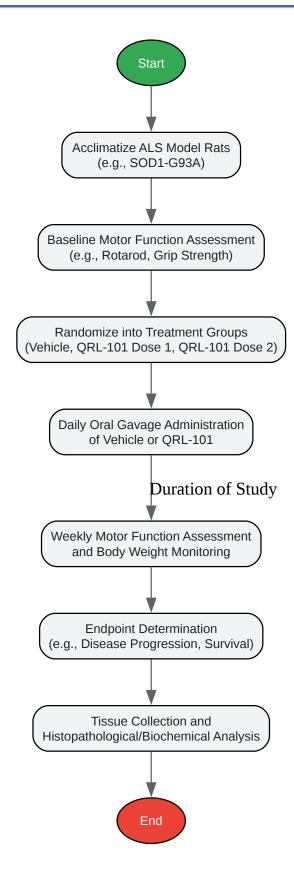
3. Recommended Dosage for Animal Studies

While specific preclinical dosages for QRL-101 in rats and mice are not publicly detailed in the reviewed literature, it is noted that the compound is effective at lower doses than previous, less selective Kv7.2/7.3 activators and has shown a better safety profile in rat models.[3] Dosage for in vivo studies should be determined based on dose-ranging studies to establish efficacy and tolerability in the specific animal model and experimental context.

4. Experimental Protocol: In Vivo Efficacy in a Rat Model of ALS

This protocol is a representative example and should be adapted based on the specific research question and animal model.





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Experimental workflow for QRL-101 in an ALS rat model.



AKTX-101: A Trop2-Targeting Antibody-Drug Conjugate for Pancreatic Cancer

1. Introduction

AKTX-101 is an antibody-drug conjugate (ADC) designed for the targeted treatment of solid tumors, particularly pancreatic cancer, that overexpress the Trophoblast cell-surface antigen 2 (Trop2).[4] It consists of a humanized anti-Trop2 monoclonal antibody linked to a novel cytotoxic payload, a spliceosome modulator.[4] This design allows for the specific delivery of the payload to cancer cells, minimizing systemic toxicity.

2. Mechanism of Action

The anti-Trop2 antibody component of AKTX-101 binds to Trop2 on the surface of cancer cells. Following binding, the ADC-Trop2 complex is internalized. Inside the cell, the linker is cleaved, releasing the spliceosome-modulating payload. This payload disrupts the normal splicing of pre-mRNA, a process essential for the survival and proliferation of cancer cells, leading to apoptosis. Preclinical studies indicate that AKTX-101 has potent cytotoxic activity in pancreatic cancer cell lines, including those with K-Ras mutations.[5]



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Mechanism of action of AKTX-101.

3. Recommended Dosage for Animal Studies

Specific preclinical dosages for AKTX-101 in mouse models of pancreatic cancer are not yet widely published. However, it is reported to exhibit single-digit nanomolar cytotoxic potency in



Methodological & Application

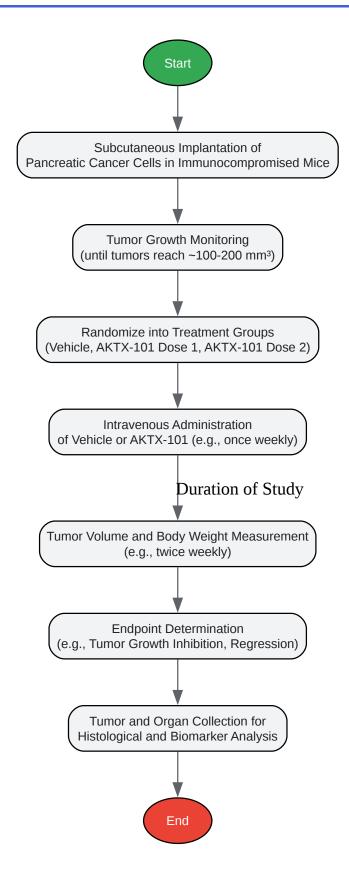
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pancreatic ductal adenocarcinoma cell lines.[5] Dose-finding studies are necessary to determine the optimal therapeutic window for in vivo efficacy studies.

4. Experimental Protocol: In Vivo Efficacy in a Pancreatic Cancer Xenograft Mouse Model

This protocol is a representative example and should be adapted for the specific cell line and research objectives.





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Experimental workflow for AKTX-101 in a xenograft mouse model.



AL101: A Modulator of Progranulin Levels for Neurodegenerative Diseases and a Notch Inhibitor for Cancer

AL101 has been investigated in two distinct therapeutic contexts: as a monoclonal antibody for neurodegenerative diseases and as a gamma-secretase inhibitor for certain cancers.

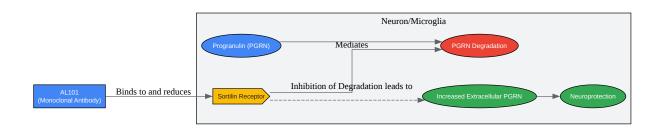
AL101 for Alzheimer's Disease

1. Introduction

In the context of neurodegenerative diseases such as Alzheimer's disease, AL101 is a monoclonal antibody that targets the sortilin receptor.[6] Sortilin is responsible for the degradation of progranulin (PGRN), a protein with important roles in neuronal survival and immune regulation.[6] Reduced levels of PGRN are a risk factor for several neurodegenerative diseases.

2. Mechanism of Action

AL101 binds to the sortilin receptor, leading to a decrease in its levels on the cell surface and partially blocking the interaction between sortilin and progranulin.[6] This inhibition of sortilin-mediated degradation results in a significant increase in the extracellular levels of progranulin in both plasma and cerebrospinal fluid (CSF).[6][7] The elevation of progranulin is expected to have neuroprotective effects.





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Mechanism of action of AL101 in neurodegeneration.

3. Recommended Dosage for Animal Studies

Preclinical studies have been conducted in rats and non-human primates.[6] While specific efficacious dosages are not detailed in the provided search results, a Phase 1 study in healthy volunteers used single intravenous doses of 6, 15, 30, or 60 mg/kg and multiple monthly intravenous doses of 30 mg/kg.[7] These human doses can serve as a reference for designing preclinical toxicology and efficacy studies, taking into account interspecies scaling factors.

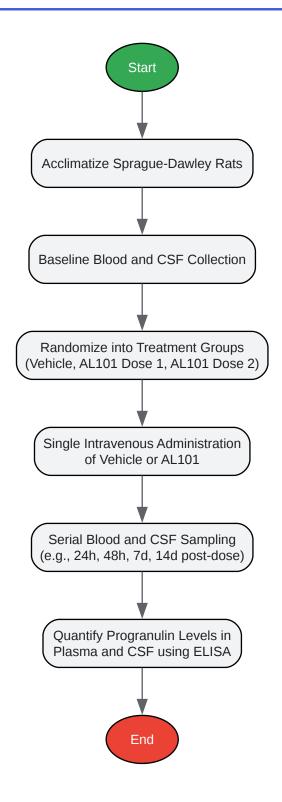
Table 1: AL101 (for Alzheimer's Disease) Dosing Information from a Phase 1 Human Study

Species	Route of Administration	Dose	Dosing Schedule
Human	Intravenous	6, 15, 30, 60 mg/kg	Single Ascending Dose
Human	Intravenous	30 mg/kg	Every 4 weeks
Human	Subcutaneous	300 mg	Every 2 weeks
Data from a Phase 1 study in healthy volunteers and may not be directly translatable to animal models.[7]			

4. Experimental Protocol: Pharmacodynamic Study in Rats

This protocol is a representative example for assessing the target engagement of AL101.





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Experimental workflow for a pharmacodynamic study of AL101 in rats.

AL101 for Adenoid Cystic Carcinoma

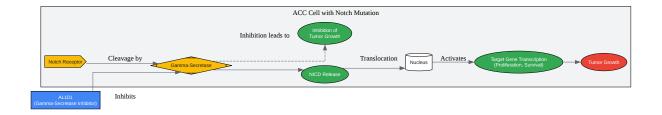
1. Introduction



In oncology, AL101 is identified as a potent and selective gamma-secretase inhibitor.[8][9] This compound targets the Notch signaling pathway, which is aberrantly activated in a subset of adenoid cystic carcinomas (ACC) and is associated with aggressive disease.[9][10]

2. Mechanism of Action

The gamma-secretase complex is essential for the final proteolytic cleavage and activation of Notch receptors. By inhibiting gamma-secretase, AL101 prevents the release of the Notch intracellular domain (NICD), which would otherwise translocate to the nucleus and activate the transcription of target genes involved in cell proliferation, differentiation, and survival. This blockade of Notch signaling can lead to tumor growth inhibition in cancers with activating Notch mutations.[9]



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Mechanism of action of AL101 in adenoid cystic carcinoma.

3. Recommended Dosage for Animal Studies

Preclinical studies in patient-derived xenograft (PDX) models of ACC have demonstrated the anti-tumor activity of AL101.[10] While specific dosages from these preclinical studies are not detailed in the available search results, a Phase 2 clinical trial in patients with recurrent/metastatic ACC with Notch activating mutations is evaluating intravenous doses of 4



mg and 6 mg once weekly.[11] These clinical doses may inform the design of preclinical studies in relevant animal models.

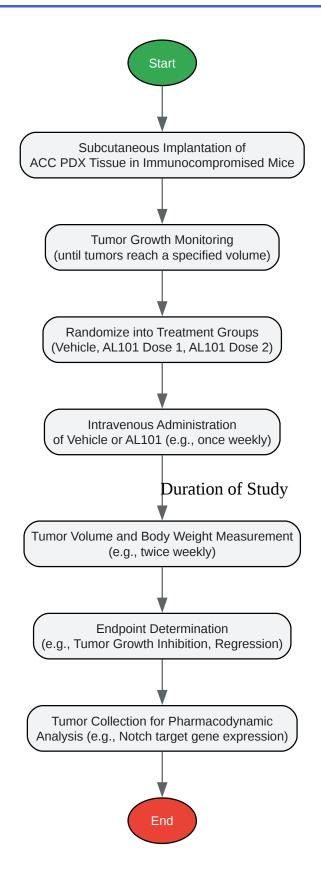
Table 2: AL101 (for Adenoid Cystic Carcinoma) Dosing Information from a Phase 2 Human Study

Species	Route of Administration	Dose	Dosing Schedule
Human	Intravenous	4 mg, 6 mg	Once weekly
Data from a Phase 2 study in patients with ACC.[11]			

4. Experimental Protocol: In Vivo Efficacy in an ACC Patient-Derived Xenograft (PDX) Mouse Model

This protocol is a representative example and should be adapted based on the specific PDX model and research question.





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Experimental workflow for AL101 in an ACC PDX mouse model.



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